molecular formula C16H21N5O2 B12268750 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B12268750
M. Wt: 315.37 g/mol
InChI Key: UDNGWTIQBHFRHX-UHFFFAOYSA-N
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Description

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine and morpholine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, disrupting its function and preventing tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine stands out due to its combination of a pyrazolo[1,5-a]pyrazine core with piperidine and morpholine moieties, which enhances its versatility and effectiveness in various applications. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

morpholin-4-yl-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C16H21N5O2/c22-16(19-8-10-23-11-9-19)13-2-1-6-20(12-13)15-14-3-4-18-21(14)7-5-17-15/h3-5,7,13H,1-2,6,8-12H2

InChI Key

UDNGWTIQBHFRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCOCC4

Origin of Product

United States

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